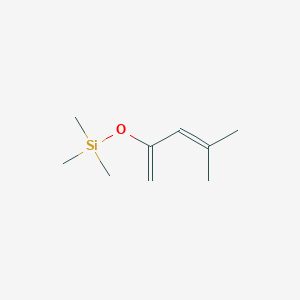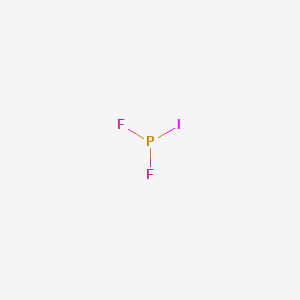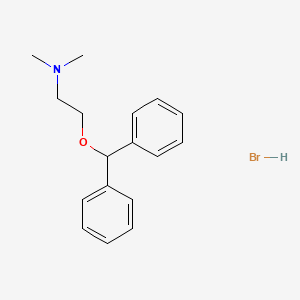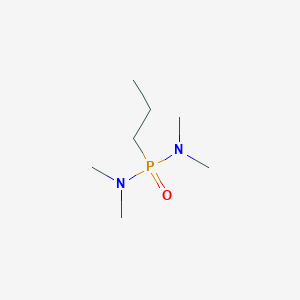
N,N,N',N'-Tetramethyl-P-propylphosphonic diamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N,N’,N’-Tetramethyl-P-propylphosphonic diamide is a chemical compound known for its unique properties and applications in various fields It is characterized by its phosphonic diamide structure, which includes four methyl groups and a propyl group attached to the phosphorus atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N’,N’-Tetramethyl-P-propylphosphonic diamide typically involves the reaction of a phosphonic acid derivative with a suitable amine. One common method is the reaction of propylphosphonic dichloride with N,N-dimethylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified through distillation or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of N,N,N’,N’-Tetramethyl-P-propylphosphonic diamide may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process may include steps such as solvent extraction, filtration, and drying to achieve the final product. Quality control measures are implemented to ensure that the compound meets the required specifications for its intended applications.
化学反応の分析
Types of Reactions
N,N,N’,N’-Tetramethyl-P-propylphosphonic diamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include phosphonic acid derivatives, phosphine derivatives, and various substituted phosphonic diamides, depending on the specific reaction conditions and reagents used.
科学的研究の応用
N,N,N’,N’-Tetramethyl-P-propylphosphonic diamide has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and catalysis, facilitating the formation of various chemical bonds and structures.
Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of specialty chemicals, polymers, and materials with specific properties.
作用機序
The mechanism of action of N,N,N’,N’-Tetramethyl-P-propylphosphonic diamide involves its interaction with molecular targets such as enzymes and proteins. The compound can act as a ligand, binding to active sites and modulating the activity of enzymes. It can also participate in chemical reactions that alter the structure and function of biological molecules. The specific pathways involved depend on the context of its use and the nature of the target molecules.
類似化合物との比較
Similar Compounds
N,N,N’,N’-Tetramethyl-p-phenylenediamine: Known for its use as a redox mediator and in oxidase tests.
N,N,N’,N’-Tetramethylethylenediamine: Commonly used as a ligand in coordination chemistry and as a catalyst in organic reactions.
N,N-Dimethyl-p-phenylenediamine: Used in the synthesis of dyes and as a reagent in analytical chemistry.
Uniqueness
N,N,N’,N’-Tetramethyl-P-propylphosphonic diamide is unique due to its specific phosphonic diamide structure, which imparts distinct chemical properties and reactivity. Its ability to participate in a variety of chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial use.
特性
CAS番号 |
14655-70-0 |
|---|---|
分子式 |
C7H19N2OP |
分子量 |
178.21 g/mol |
IUPAC名 |
N-[dimethylamino(propyl)phosphoryl]-N-methylmethanamine |
InChI |
InChI=1S/C7H19N2OP/c1-6-7-11(10,8(2)3)9(4)5/h6-7H2,1-5H3 |
InChIキー |
QXAGERZUXFUQJS-UHFFFAOYSA-N |
正規SMILES |
CCCP(=O)(N(C)C)N(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



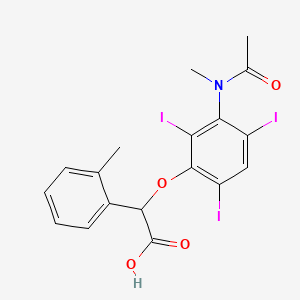
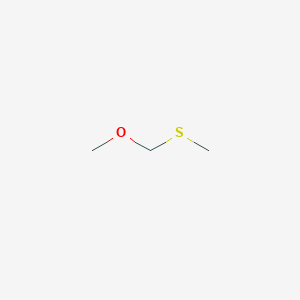
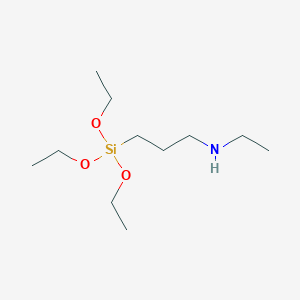
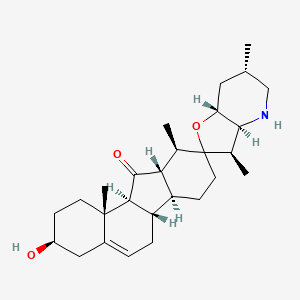
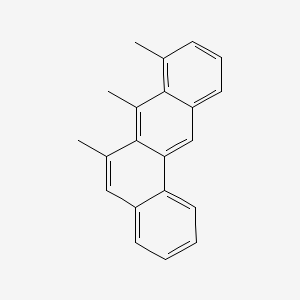
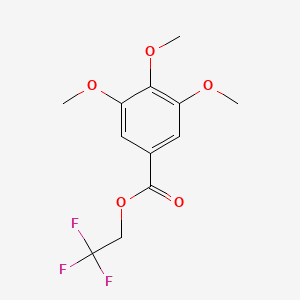
![Tricyclo[8.4.1.02,7]pentadeca-1(14),2,4,6,8,10,12-heptaene](/img/structure/B14713036.png)

![Phenyltris[(prop-2-en-1-yl)oxy]silane](/img/structure/B14713039.png)
